Apatinib Mesylate

Übersicht

Beschreibung

Apatinib Mesylate, also known as YN968D1, is an orally bioavailable, small-molecule receptor tyrosine kinase inhibitor with potential antiangiogenic and antineoplastic activities . It selectively inhibits the vascular endothelial growth factor receptor 2 (VEGFR2), which is indicated for the treatment of metastatic gastric carcinoma .

Molecular Structure Analysis

The molecular structure of Apatinib Mesylate has been determined by single-crystal X-ray diffraction . The properties of these solvates were fully characterized by powder X-ray diffraction, dynamic vapor sorption, differential scanning calorimetry, and thermogravimetric analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of Apatinib Mesylate have been characterized by powder X-ray diffraction, dynamic vapor sorption, differential scanning calorimetry, and thermogravimetric analysis .Wissenschaftliche Forschungsanwendungen

Immunotherapy for Gastric/Gastroesophageal Junction Tumors

Apatinib Mesylate has been used in combination with immunotherapy as a third-line adjuvant therapy for advanced or metastatic gastric/gastroesophageal junction (G/GEJ) tumors . The combination of immunotherapy and Apatinib Mesylate has shown promising results in terms of efficacy and safety . The treatment resulted in a complete response rate of 0.03, partial response rate of 0.34, stable disease rate of 0.43, objective response rate of 0.36, disease control rate of 0.80, and median progression-free survival of 4.29 .

Treatment of Hepatocellular Carcinoma

Apatinib Mesylate has been combined with Transcatheter Arterial Chemoembolization (TACE) in the treatment of hepatocellular carcinoma . This combination has shown to be more effective than TACE alone, with a significantly higher objective remission rate, 1-year survival rate, and 2-year survival rate . However, it also led to certain adverse reactions, including a higher incidence of hand-foot syndrome and proteinuria .

Combination with Camrelizumab

The combination of Apatinib Mesylate and Camrelizumab has been studied, but the details of this research are not available in the search results .

Combination with Capecitabine in Platinum-Resistant Nasopharyngeal Carcinoma

Apatinib Mesylate has been combined with Capecitabine in the treatment of platinum-resistant nasopharyngeal carcinoma . The details of this research are not available in the search results .

Wirkmechanismus

Target of Action

Apatinib Mesylate, also known as Rivoceranib, is a tyrosine kinase inhibitor that selectively inhibits the vascular endothelial growth factor receptor-2 (VEGFR2, also known as KDR) . VEGFR2 plays a crucial role in angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis . Apatinib also mildly inhibits c-Kit and c-SRC tyrosine kinases .

Mode of Action

Apatinib Mesylate acts by specifically inhibiting the ATP-binding site of VEGFR-2 located inside the cell . This inhibition obstructs signal transduction downstream, thereby blocking VEGF-mediated endothelial cell migration and proliferation . This results in the inhibition of angiogenesis in cancer cells, effectively blocking new blood vessel formation in tumor tissue .

Biochemical Pathways

The primary biochemical pathway affected by Apatinib is the VEGF signaling pathway. By inhibiting VEGFR2, Apatinib disrupts the VEGF signaling pathway, which is crucial for angiogenesis . This disruption leads to a decrease in endothelial cell migration and proliferation, effectively blocking the formation of new blood vessels in tumor tissue .

Pharmacokinetics

Apatinib is orally bioavailable and is extensively metabolized via CYP3A4/5 and CYP2D6 . Approximately 59% of Apatinib is excreted in the feces as unchanged drug, with negligible amounts of the parent drug excreted in the urine . The maximum tolerated dose is determined to be 850 mg/day .

Result of Action

The inhibition of angiogenesis by Apatinib leads to a decrease in the supply of oxygen and nutrients to the tumor, thereby inhibiting tumor growth . Clinical studies have shown encouraging antitumor activity across a broad range of cancer types . For instance, in a study of patients with advanced triple-negative breast cancer (TNBC), the objective response rate (ORR) and disease control rate (DCR) of patients who received Apatinib-based treatment were 50.0 and 90.0%, respectively .

Action Environment

The efficacy of Apatinib can be influenced by various environmental factors. For example, the presence of other drugs can affect the pharmacokinetics of Apatinib. All treatment-emergent adverse events (TEAEs) were manageable, and there was no need to change the dose level when combining apatinib and gefitinib .

Safety and Hazards

Eigenschaften

IUPAC Name |

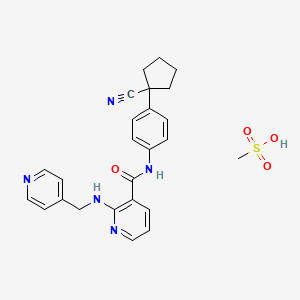

N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O.CH4O3S/c25-17-24(11-1-2-12-24)19-5-7-20(8-6-19)29-23(30)21-4-3-13-27-22(21)28-16-18-9-14-26-15-10-18;1-5(2,3)4/h3-10,13-15H,1-2,11-12,16H2,(H,27,28)(H,29,30);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJROXRIVQPKRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80153427 | |

| Record name | Apatinib mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80153427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Apatinib | |

CAS RN |

1218779-75-9 | |

| Record name | Apatinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1218779759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apatinib mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80153427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIVOCERANIB MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK02X14ASJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

A: Apatinib Mesylate is a highly selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase. [] It exhibits potent inhibitory activity against VEGFR-2 with an IC50 of approximately 1 nM. []

A: Apatinib Mesylate primarily blocks the signaling pathway activated when Vascular Endothelial Growth Factor (VEGF) binds to VEGFR-2. [] This binding typically triggers angiogenesis, a crucial process for tumor growth and metastasis. [] By inhibiting VEGFR-2, Apatinib Mesylate effectively disrupts tumor angiogenesis, thereby limiting tumor development and spread. [, ]

A: Although highly selective for VEGFR-2, Apatinib Mesylate also exhibits weaker inhibitory effects on other tyrosine kinases, including Platelet-Derived Growth Factor Receptor-beta (PDGFR-β), c-Kit, and c-Src. [] These kinases are also implicated in tumor pathogenesis, and their inhibition may contribute to the overall anti-tumor effects of Apatinib Mesylate. []

A: Apatinib Mesylate has been shown to inhibit tumor cell proliferation, migration, and invasion, both in vitro and in vivo. [, ] It induces cell cycle arrest and promotes apoptosis in tumor cells. [] Additionally, Apatinib Mesylate can reverse P-glycoprotein (ABCB1) and ABCG2-mediated multidrug resistance in drug-resistant solid tumor cells by inhibiting their transport function. []

ANone: This information can be found in publications related to the chemical synthesis and characterization of Apatinib Mesylate. The research papers provided focus on the pharmacological aspects and do not delve into the specific details of its chemical structure.

ANone: While spectroscopic data is crucial for compound characterization, this information is not detailed within the provided research papers. It's recommended to consult specialized databases or publications focusing on the chemical characterization of Apatinib Mesylate.

A: Research has identified several polymorphs and hydrates of Apatinib Mesylate, including two anhydrous polymorphs (I and II) and hydrates (HA and HB). [] These forms exhibit varying stability and properties. For instance, Form HA has been identified as the most thermodynamically stable form. [] Additionally, studies have explored humidity-induced single-crystal-to-single-crystal (SCTSC) transformations in Apatinib Mesylate solvates. [] These findings highlight the importance of controlling environmental factors like moisture and temperature during manufacturing and storage to ensure drug stability.

A: Researchers have investigated liposomal formulations of Apatinib Mesylate (Lipo-Apa) to improve its delivery and efficacy. [] Liposomes can enhance drug solubility, protect the drug from degradation, and facilitate targeted delivery to tumor tissues.

A: A two-dimensional liquid chromatography (2D-LC) method has been developed and validated for accurately quantifying Apatinib Mesylate plasma concentrations. [] This method offers several advantages, including simplicity, convenience, accuracy, and robustness. []

A: Apatinib Mesylate is administered orally. [, ]

A: Apatinib Mesylate undergoes extensive metabolism in the liver, primarily by CYP3A4/5 and, to a lesser extent, by CYP2D6, CYP2C9, and CYP2E1. [] The primary metabolic pathways include Eand Z-cyclopentyl-3-hydroxylation, N-dealkylation, pyridyl-25N-oxidation, 16-hydroxylation, dioxygenation, and O-glucuronidation after 3-hydroxylation. [] Apatinib Mesylate is primarily excreted in feces, with approximately 59% of the administered dose recovered unchanged in feces. [] Only a small fraction of the drug is excreted unchanged in urine. []

A: Preclinical studies have demonstrated the antitumor efficacy of Apatinib Mesylate in various human tumor xenograft models, including gastric cancer. [] A Phase III clinical trial showed that Apatinib Mesylate significantly prolonged overall survival (OS) by a median of 55 days and progression-free survival (PFS) by 25 days compared with placebo in patients with chemotherapy-refractory metastatic gastric cancer. []

A: Besides gastric cancer, Apatinib Mesylate has shown promising clinical activity in various other cancers, including advanced non-small cell lung cancer (NSCLC) [, , , ], hepatocellular carcinoma (HCC), [, , ], breast cancer [, , ], colorectal cancer [, ], ovarian cancer [, ], and malignant melanoma. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[2-fluoro-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl]urea](/img/structure/B1193488.png)

![analogue 55f [PMID: 11472217]](/img/structure/B1193489.png)

![4,4,4-Trifluoro-1-(3-Phenyl-1-Oxa-2,8-Diazaspiro[4.5]dec-2-En-8-Yl)butan-1-One](/img/structure/B1193500.png)